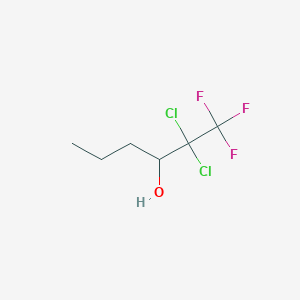
2,2-Dichloro-1,1,1-trifluorohexan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1,1,1-trifluorohexan-3-ol is an organic compound with the molecular formula C6H9Cl2F3O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a hexane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1,1,1-trifluorohexan-3-ol typically involves the halogenation of hexanol derivatives. One common method is the reaction of hexan-3-ol with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
2,2-Dichloro-1,1,1-trifluorohexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of hexan-3-one or hexanoic acid.
Reduction: Formation of partially halogenated hexanols.
Substitution: Formation of hexan-3-amine or hexan-3-ol derivatives.
科学研究应用
2,2-Dichloro-1,1,1-trifluorohexan-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
相似化合物的比较
Similar Compounds
2,2-Dichloro-1,1,1-trifluoroethane: A related compound with similar halogenation but a shorter carbon chain.
1,1,1-Trifluoro-2,2-dichloroethane: Another halogenated compound with similar chemical properties.
1,2-Dichloro-1,1,2,2-tetrafluoroethane: A compound with additional fluorine atoms, leading to different reactivity.
Uniqueness
2,2-Dichloro-1,1,1-trifluorohexan-3-ol is unique due to its specific combination of chlorine and fluorine atoms on a hexane backbone, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds allows for different applications and reactivity patterns.
属性
| 103654-89-3 | |
分子式 |
C6H9Cl2F3O |
分子量 |
225.03 g/mol |
IUPAC 名称 |
2,2-dichloro-1,1,1-trifluorohexan-3-ol |
InChI |
InChI=1S/C6H9Cl2F3O/c1-2-3-4(12)5(7,8)6(9,10)11/h4,12H,2-3H2,1H3 |
InChI 键 |
SAQRXVZUYJDTQG-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(C(F)(F)F)(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)

![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)

![[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane](/img/structure/B14334707.png)

